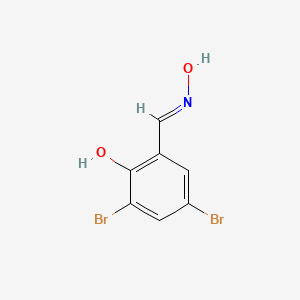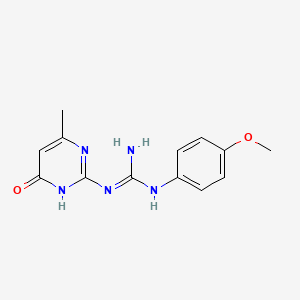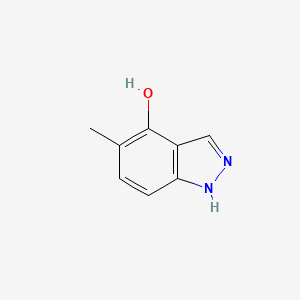
Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate
Vue d'ensemble
Description
“Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate” is a chemical compound with the molecular formula C15H22ClNO3 . It is also known by its CAS number 1354487-55-0 .
Molecular Structure Analysis
The molecular weight of “this compound” is 299.79 . The compound consists of 15 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 299.79 . The compound should be stored in a sealed container in a dry room at room temperature .Applications De Recherche Scientifique
Chemical Derivatives in Scientific Research
Biopolymer Modification and Application
Chemical derivatives, such as xylan esters, have been explored for their potential in biopolymer modification, resulting in new materials with specific properties tailored through chemical modification processes. For instance, xylan derivatives have been synthesized for use in various applications, including drug delivery systems due to their capability to form nanoparticles and their use as strength additives and antimicrobial agents in paper manufacturing (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014) Carbohydrate Polymers.
Chemosensors for Analyte Detection
Compounds like 4-Methyl-2,6-diformylphenol have been foundational in developing chemosensors, capable of detecting a wide range of analytes with high sensitivity and selectivity. This underscores the chemical derivatives' importance in creating diagnostic tools and sensors for environmental monitoring, healthcare, and industrial processes (Roy, P., 2021) Coordination Chemistry Reviews.
Environmental Impacts and Remediation
Research into the sorption behavior of phenoxy herbicides highlights the environmental relevance of understanding how chemical derivatives interact with soil and organic matter. This knowledge is crucial for assessing environmental contamination risks and developing effective remediation strategies (Werner, D., Garratt, J., & Pigott, G., 2012) Journal of Soils and Sediments.
Advanced Materials for Optoelectronics
Functionalization of molecules like quinazolines and pyrimidines has been shown to significantly impact the development of optoelectronic materials, demonstrating the vast potential of chemical derivatives in advancing technology in areas such as OLEDs, solar cells, and sensors (Lipunova, G., Nosova, E., Charushin, V., & Chupakhin, O., 2018) Current Organic Synthesis.
Safety and Hazards
Propriétés
IUPAC Name |
methyl (2S,4S)-4-(2-propylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-6-11-7-4-5-8-14(11)19-12-9-13(16-10-12)15(17)18-2/h4-5,7-8,12-13,16H,3,6,9-10H2,1-2H3/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTWNWCFFUUBIY-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OC2CC(NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1437431.png)


![3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1437438.png)


![6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B1437441.png)






![3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1437453.png)